molecular formula C19H20N2O4 B3007675 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034591-92-7

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B3007675
CAS RN: 2034591-92-7
M. Wt: 340.379
InChI Key: WOXQQQHJNDJPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures with pyridine, tetrahydro-2H-pyran, and benzo[d][1,3]dioxole moieties are discussed in the context of their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks like benzoic acids, amines, and aldehydes. For instance, the synthesis of a pyrazole derivative with a benzo[d][1,3]dioxol-5-yl group was achieved through several steps, including condensation and crystallization, as described in paper . Similarly, the synthesis of tetrahydrothieno-pyridine derivatives, which share a resemblance to the tetrahydro-2H-pyran moiety, was performed and the compounds were characterized for their anticancer activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with similar moieties has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative were reported, providing insights into the orientation of the pyridine and benzene rings . These techniques would be essential in determining the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups. The presence of amide, pyridine, and dioxole groups suggests potential for various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution. The reactivity of these groups has been explored in the context of synthesizing PET agents for imaging in cancers , and could provide a basis for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the solubility, melting point, and stability can be influenced by the presence of specific functional groups and the overall molecular conformation. The thermal analysis of a pyrazole derivative provided information on its decomposition , while the fluorescence properties of naphthalimide-benzamide derivatives were studied in detail . These studies could help predict the properties of "this compound".

Scientific Research Applications

Structural Analysis and Supramolecular Architecture

Research on similar benzodioxole derivatives has focused on structural characterization, revealing insights into their crystal structures and the formation of supramolecular architectures. Kumara et al. (2017) synthesized new pyrazole derivatives, analyzing their crystal structures and Hirshfeld surface to understand intermolecular interactions and supramolecular self-assembly mechanisms. These findings are crucial for designing materials with specific physical properties (Kumara, Naveen, & Lokanath, 2017).

Synthesis and Evaluation of Derivatives for Biological Activities

Compounds structurally related to the query chemical have been synthesized and evaluated for various biological activities. For example, Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives with anticancer and anti-inflammatory properties, highlighting the potential therapeutic applications of these compounds (Rahmouni et al., 2016). Additionally, Panda et al. (2011) synthesized pyrazolopyridine derivatives and screened them for antibacterial activity, contributing to the search for new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Molecular Docking and QSAR Studies

Advanced computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, are being conducted on benzodioxole derivatives and related compounds. These studies aim to predict the binding affinity and activity of these compounds against specific biological targets, providing valuable insights for drug design and discovery processes. For instance, Flefel et al. (2018) performed molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, emphasizing the role of computational chemistry in identifying promising biological activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. If it has biological activity, it could potentially be developed into a drug or used as a tool in biological research . Further studies would be needed to explore these possibilities.

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(14-3-4-16-17(10-14)25-12-24-16)21-18(13-5-8-23-9-6-13)15-2-1-7-20-11-15/h1-4,7,10-11,13,18H,5-6,8-9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXQQQHJNDJPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.